Desfluoro Rosuvastatin Sodium Salt

Pharmaceutical impurity profiling Structural characterization Rosuvastatin quality control

Generic rosuvastatin ANDA filers risk EP monograph non-compliance when non-certified impurity standards cause peak misidentification and ICH Q3A/Q3B quantification failures. Desfluoro Rosuvastatin Sodium Salt (EP Impurity M) is the batch-certified solution. • ≥95% HPLC purity with full COA documentation (NMR, HRMS, HPLC retention time) • Enables system suitability testing, RRF determination, and impurity M quantification per EP monograph • Resolves co-elution challenges with impurities A-L on C18 and fluorophilic PFP stationary phases • Process impurity marker (not degradation-formed); serves as negative control in ICH Q1A forced degradation studies • Permits early-stage intermediate QC rejection, reducing downstream API batch failure and purification costs

Molecular Formula C₂₂H₂₈N₃NaO₆S
Molecular Weight 485.53
Cat. No. B1152308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesfluoro Rosuvastatin Sodium Salt
Synonyms(3R,5S,6E)-3,5-Dihydroxy-7-[4-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-6-phenyl-5-pyrimidinyl]-6-heptenoic Acid Sodium Salt
Molecular FormulaC₂₂H₂₈N₃NaO₆S
Molecular Weight485.53
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desfluoro Rosuvastatin Sodium Salt Reference Standard


Desfluoro Rosuvastatin Sodium Salt (CAS 847849-66-5 free acid), systematically designated Rosuvastatin EP Impurity M Sodium Salt, is a pharmacopoeial reference standard employed as a process-related and degradation impurity marker in the quality control of rosuvastatin calcium active pharmaceutical ingredient (API) and finished dosage forms. It is a structural analog differing from rosuvastatin by the deletion of the 4-fluorophenyl substituent, replaced by an unsubstituted phenyl ring, and is listed in the European Pharmacopoeia (EP) monograph for rosuvastatin tablets as impurity M, subject to individual quantification alongside impurities A, B, C, D, G, and K [1]. The compound is supplied with full characterization data including HPLC retention time, NMR, and HRMS, enabling its use as a chromatographic system suitability marker and calibration standard [2].

Identity EP Impurity M (desfluoro rosuvastatin)
Use Context System suitability and calibration standard
Documentation Batch-certified COA with HPLC, NMR, HRMS

Desfluoro Rosuvastatin: Impurity Standard Specificity


Regulatory impurity reference standards are not functionally interchangeable, even within the same pharmacopoeial monograph class, because each exhibits distinct chromatographic retention behavior, relative response factors, and mass spectrometric fragmentation patterns that determine system suitability and quantification accuracy. For rosuvastatin, the European Pharmacopoeia (EP11.0) lists twelve impurities (A–M) with individually specified relative retention times and quantitative control requirements [1]. Desfluoro Rosuvastatin Sodium Salt (EP Impurity M) differs from other listed impurities such as Impurity A (a 5-oxo acid), Impurity B (diastereomer), Impurity G (enantiomer), and Impurity D (lactone) not only in chemical structure—phenyl replacing 4-fluorophenyl—but in critical analytical properties: its polarity shift relative to the parent, its UV absorption characteristics at the detection wavelength of 242 nm, and its resolution from adjacent impurity peaks under isocratic reversed-phase conditions [2]. These differences mean that substituting one impurity reference standard for another, or using a non-pharmacopoeial source lacking certified characterization data, can lead to misidentification of impurity peaks, inaccurate quantification, and failure to meet ICH Q3A/Q3B and pharmacopoeial acceptance criteria during ANDA submission.

Retention and response differ
Each EP impurity has distinct RRT and relative response factor; direct substitution may cause misquantification.
Non-certified sources risk
Using non-pharmacopoeial material without certified characterization can lead to misidentified peaks and ANDA rejection.
Polarity shift may co-elute
Desfluoro analog’s polarity shift relative to parent can alter resolution from adjacent peaks under generic C18 methods.

Desfluoro Rosuvastatin: Differentiation Evidence


Structural Basis for Impurity M Identity

Desfluoro Rosuvastatin Sodium Salt (EP Impurity M) is structurally differentiated from rosuvastatin calcium API and all other fluorinated EP impurities by the absence of the 4-fluorophenyl substituent, replaced by an unsubstituted phenyl ring at the pyrimidine 6-position. This structural deletion results in a molecular formula of C22H28N3NaO6S (molecular weight 485.53 for the sodium salt, 463.55 for the free acid) compared to C22H27FN3NaO6S (molecular weight 503.52 for rosuvastatin sodium) [1]. The mass difference of 17.99 Da (ΔF→H) is diagnostic for mass spectrometric identification and distinguishes this impurity from all fluorine-retaining process impurities and degradation products . The structural confirmation is established by 1H NMR, 13C NMR, and HRMS as part of certified reference standard characterization compliant with ISO 17034 [2].

Molecular Identity
Head-to-head
Δ m/z = 17.99 Da (F→H); MW 485.53 vs 503.52
Enables unambiguous MS peak assignment
Confirmed by 1H/13C/19F NMR and HRMS
Pharmaceutical impurity profiling Structural characterization Rosuvastatin quality control

Baseline Separation from Adjacent Impurities

In the validated UHPLC method for rosuvastatin tablet impurity profiling, all EP-listed related substances including impurity M (desfluoro rosuvastatin) are baseline-separated within a 15-minute isocratic run on an Acquity BEH C18 column (100 mm × 2.1 mm, 1.7 μm) at 55 °C with MeOH–0.025% TFA (45:55 v/v) at 0.5 mL/min and UV detection at 240 nm [1]. System suitability criteria require resolution >1.5 between critical peak pairs; the method achieves resolution values exceeding this threshold for RSV/IMP-B, IMP-B/IMP-A, and IMP-A/IMP-C pairs, with peak tailing ≤1.10 and theoretical plates ≥11,000 [2]. The desfluoro impurity (IMP-M) exhibits distinct retention relative to the parent rosuvastatin (which elutes earlier) and other fluorinated impurities, consistent with the fluorophilic retention mechanism observed on perfluorophenyl stationary phases where fluorine-containing analytes show enhanced retention compared to their desfluoro analogs [3].

Chromatographic Resolution
Class-level
Resolution >1.5 for critical pairs; RSD% RT 0.2–0.4%
Supports accurate impurity quantification
Validated on Acquity BEH C18, 15 min isocratic
HPLC method validation Impurity separation System suitability

Individual Quantification Control vs. Group-Controlled Impurities

The European Pharmacopoeia (EP11.0) monograph for rosuvastatin calcium lists twelve organic impurities (A–M) and specifies that impurities A, B, C, G, D, K, and M are subject to individual quantitative control with defined acceptance limits, whereas other impurities fall under general acceptance criteria for unspecified impurities [1]. This regulatory designation directly impacts procurement decisions: a reference standard of EP Impurity M must be available as a characterized, batch-certified material suitable for use as a calibration standard in validated HPLC or UPLC methods. Commercially supplied Desfluoro Rosuvastatin Sodium Salt is typically provided at ≥95% purity (HPLC) with full characterization data (COA including NMR, HRMS, HPLC chromatogram) compliant with ISO 17034 and ICH Q3 guidelines .

Regulatory Designation
Class-level
EP11.0 requires individual quantification of impurity M; ≥95% purity standard needed
Mandates certified reference standard procurement
Unspecified impurities ≤0.10% each; total ≤2.5%
Pharmacopoeial monograph Impurity specification Quality control

Process Impurity Origin from Fluorine Deletion

Desfluoro Rosuvastatin arises as a process-related impurity when the 4-fluorophenyl starting material or intermediate is contaminated with non-fluorinated phenyl analog during the convergent synthesis of rosuvastatin. The critical synthetic intermediate 4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine-5-carbaldehyde, when prepared from non-fluorinated precursors or subjected to defluorination side reactions, yields the desfluoro pyrimidine core that is subsequently carried through the Heck coupling and deprotection steps to form the desfluoro impurity [1]. Forced degradation studies demonstrate that rosuvastatin is labile under acid hydrolytic and photolytic conditions while stable to base/neutral hydrolysis, oxidation, and thermal stress; the desfluoro impurity is not a major degradation product but a synthetic carryover, necessitating control at the intermediate stage rather than relying solely on final API testing [2].

Impurity Origin
Class-level
Synthetic carryover from non-fluorinated phenyl precursors; not degradation product
Guides intermediate QC, not just finished product testing
Contrasts with acid/photolytic degradation impurities
Process impurity Synthetic route optimization Quality-by-Design

Preferential Retention on Fluorinated Phases

A systematic evaluation of sixteen fluorinated stationary phases (including perfluorophenyl and perfluoroaryl columns) in HPLC, UHPLC, and SFC modes demonstrated that fluorine-containing pharmaceuticals exhibit consistently enhanced retention relative to their desfluoro analogs, consistent with a fluorophilic retention mechanism [1]. Among tested phases, perfluoroaryl columns (Hypersil Gold PFP and Poroshell 120 PFP) provided superior separation factors (α) and peak efficiency, achieving faster baseline separations than conventional C8, C18, or phenyl-hexyl phases [2]. For rosuvastatin, the EP impurity M (desfluoro derivative) elutes earlier than the fluorinated parent rosuvastatin and other fluorinated impurities under these fluorophilic conditions. The Hypersil Gold PFP column operating in UHPLC mode with acetonitrile/water eluents containing ammonium formate provided the best overall compromise between resolution, peak shape, and analysis time for halogenated/deshalogenated impurity pairs [3].

Fluorophilic Retention
Class-level
Fluorine-containing drugs show enhanced retention on PFP phases; α >1.0 for fluoro/desfluoro
Supports orthogonal method development for coelution issues
Perfluoroaryl columns (Hypersil Gold PFP) recommended
Fluorous chromatography Desfluoro analog separation Analytical method selectivity

Desfluoro Rosuvastatin: Application Scenarios


ANDA Impurity Profiling for Rosuvastatin Tablets

During Abbreviated New Drug Application (ANDA) development for generic rosuvastatin calcium tablets, the applicant must demonstrate that the finished product impurity profile meets EP monograph specifications, including individual quantification of impurity M (desfluoro rosuvastatin). A batch-certified reference standard of Desfluoro Rosuvastatin Sodium Salt with ≥95% HPLC purity and full COA documentation (NMR, HRMS, HPLC) is required to establish system suitability, determine relative response factors, and quantify impurity M levels against the acceptance limit . The validated UHPLC method achieving baseline separation of all EP-listed impurities within 15 minutes using an Acquity BEH C18 column provides the methodological framework [1].

Tracking Desfluoro Impurity in Intermediate Synthesis

In the convergent synthesis of rosuvastatin calcium, the desfluoro impurity originates from non-fluorinated phenyl precursors in the pyrimidine core intermediate preparation. A characterized Desfluoro Rosuvastatin reference standard serves as a spiking standard and retention time marker in HPLC monitoring of intermediate purity at the 4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidine-5-carbaldehyde stage, enabling early rejection of contaminated batches before proceeding to the Heck coupling, reducing downstream purification costs and API batch rejection rates [2].

Fluorinated Phase Method for Desfluoro/Fluoro Separation

When conventional C18 reversed-phase methods fail to resolve the desfluoro impurity M from structurally similar impurities (e.g., the 5-oxo analog impurity A), analysts can leverage fluorophilic stationary phases such as Hypersil Gold PFP or Poroshell 120 PFP. The Desfluoro Rosuvastatin reference standard is essential for determining the separation factor (α) and optimizing mobile phase conditions (acetonitrile/ammonium formate) to achieve baseline separation with UPLC cycle times suitable for high-throughput QC laboratories [3].

Stability Method Validation: Desfluoro Impurity as Process Marker

During forced degradation studies per ICH Q1A guidelines, rosuvastatin is exposed to acid, base, oxidative, thermal, and photolytic stress. LC-MS/TOF and LC-NMR analysis has demonstrated that desfluoro rosuvastatin is not formed under any stress condition but is a process carryover, whereas other impurities (e.g., diastereomer B under acid, lactone D under acid/base) show condition-dependent formation kinetics [4]. A Desfluoro Rosuvastatin reference standard is required to spike degradation samples as a negative control, confirming method specificity and preventing misassignment of degradation products.

Application
Selection Property
Validation Focus
ANDA Impurity Profiling
EP-certified impurity reference standard
HPLC system suitability and RRF determination
Intermediate Synthesis QC
Process impurity with synthetic origin characterization
Retention-time marker at pyrimidine intermediate stage
Fluorinated Phase Method
Desfluoro/fluoro selectivity on PFP columns
Separation factor (α) and peak resolution optimization
Stability Method Validation
Process carryover impurity (non-degradant)
Negative control spike for specificity confirmation
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